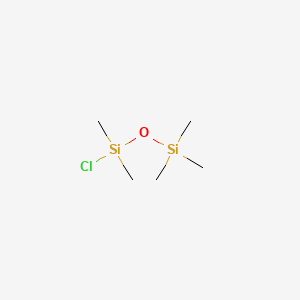
Lithium carbamate
Overview
Description
Lithium carbamate is a chemical compound that is used for various scientific research applications, including the study of biochemical and physiological effects. It is a white crystalline powder that is soluble in water and has a molecular weight of 97.99 g/mol. Lithium carbamate is synthesized through a process that involves the reaction of lithium hydroxide with urea.
Scientific Research Applications
Computational Study of Lithium Carbamate Structures
Lithium carbamates have been studied computationally in quantum chemistry to understand their structures in various solvents. These compounds act as nucleophiles and show varying reactivity based on their aggregation state. Such studies are vital in the synthesis and application of lithium carbamates in different chemical processes (Pratt, 2015).
Role in Anionic Fries Rearrangement
Research on lithium diisopropylamide-mediated ortholithiation and anionic Fries rearrangements of aryl carbamates provides insights into the structural and mechanistic aspects of this process. Such understanding is crucial for developing synthetic strategies in organic chemistry (Singh & Collum, 2006).
Synthesis of Chiral Lithium Carbamates
Efficient synthesis of chiral lithium carbamates from chiral pyrrolidines has been described, showcasing the potential of these compounds in asymmetric synthesis. This research highlights the applicability of lithium carbamates in producing chiral intermediates for various chemical syntheses (Köhn & Anders, 2002).
Fluorinated Carbamates in Lithium-Ion Electrolytes
Studies on fluorinated carbamates as solvents for lithium-ion electrolytes demonstrate their potential in enhancing the performance of lithium-ion batteries. This research is significant in the field of energy storage and battery technology (Bolloli et al., 2015).
Li-Doped Bioactive Ceramics in Tissue Engineering
Lithium-doped bioceramics, which incorporate lithium carbamate, show promise in tissue engineering and regenerative medicine. These materials have been utilized in bone and tooth regeneration, and their multifunctionality opens up possibilities in various biomedical applications (Farmani et al., 2022).
properties
IUPAC Name |
lithium;carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO2.Li/c2-1(3)4;/h2H2,(H,3,4);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWXDRVFXUPJX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)(N)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2LiNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635746 | |
| Record name | Lithium carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium carbamate | |
CAS RN |
29925-87-9 | |
| Record name | Lithium carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethanol, 2-[(4-methoxyphenyl)amino]-](/img/structure/B3050871.png)



![{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid](/img/structure/B3050878.png)



